molecular formula C11H16N2O2S2 B2960935 5-(Azepane-1-sulfonyl)pyridine-2-thiol CAS No. 852956-28-6

5-(Azepane-1-sulfonyl)pyridine-2-thiol

Cat. No. B2960935
CAS RN: 852956-28-6
M. Wt: 272.38
InChI Key: ZYZPMALLHYQJGV-UHFFFAOYSA-N
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Description

“5-(Azepane-1-sulfonyl)pyridine-2-thiol” is a chemical compound with the molecular formula C11H16N2O2S2 . It has a molecular weight of 272.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16) .


Physical And Chemical Properties Analysis

The melting point of this compound is between 16-17 degrees Celsius .

Scientific Research Applications

Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, particularly in the development of new drugs. Its structure is beneficial for creating molecules with potential therapeutic effects due to its ability to interact with various biological targets . The azepane moiety can impart crucial pharmacokinetic properties to the drug candidates.

Material Science

In material science, 5-(Azepane-1-sulfonyl)pyridine-2-thiol can be used to synthesize polymers or co-polymers that exhibit unique properties such as enhanced durability or thermal stability. Its sulfonyl and thiol groups may facilitate cross-linking, which can be exploited to create novel materials .

Chemical Synthesis

This compound serves as an intermediate in synthetic organic chemistry. It can be used to introduce the azepane ring into more complex molecules, which is a common structural motif in many biologically active compounds .

Chromatography

The thiol group in 5-(Azepane-1-sulfonyl)pyridine-2-thiol can be utilized to modify surfaces in chromatography, aiding in the separation of substances based on their affinity to the modified surface .

Analytical Chemistry

In analytical chemistry, it can be used as a derivatization agent to detect or quantify other compounds, especially in spectroscopy or mass spectrometry. The compound’s unique reactivity with certain analytes makes it a useful tool for analysis .

Biological Studies

The azepane ring is a common feature in bioactive molecules. This compound could be used in biological studies to understand the role of azepane-containing compounds in various biological processes or diseases .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S2/c14-17(15,10-5-6-11(16)12-9-10)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZPMALLHYQJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332239
Record name 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Azepane-1-sulfonyl)pyridine-2-thiol

CAS RN

852956-28-6
Record name 5-(azepan-1-ylsulfonyl)-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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